Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
. This compound is characterized by its unique structure, which includes a cyclopropyl group, two fluorine atoms, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction conditions usually require a strong acid catalyst and high temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The use of advanced purification techniques, such as column chromatography or crystallization, is essential to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoline ring.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is used to study the effects of fluorinated quinolines on biological systems, including their potential antimicrobial properties.
Medicine: This compound has shown promise as a lead compound in the development of new antimicrobial and anticancer agents. Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit bacterial replication and lead to cell death, making it a potential candidate for antimicrobial applications.
Comparison with Similar Compounds
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound is structurally similar but has an additional methoxy group.
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound lacks the methyl ester group.
Uniqueness: Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands out due to its specific combination of fluorine atoms and the cyclopropyl group, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
methyl 1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c1-20-14(19)9-6-17(7-2-3-7)12-5-11(16)10(15)4-8(12)13(9)18/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZPDLDHADAWSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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